molecular formula C16H19N3O6 B10989482 4-{[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}butanoic acid

4-{[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}butanoic acid

Cat. No.: B10989482
M. Wt: 349.34 g/mol
InChI Key: UQSNRSHRGISFMZ-UHFFFAOYSA-N
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Description

4-{[(7,8-Dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}butanoic acid is a synthetic compound featuring a phthalazine core substituted with methoxy groups at positions 7 and 8, a ketone group at position 1, and an acetyl-amino-butyric acid side chain. The compound’s design combines structural elements of phthalazine derivatives (known for antitumor and anti-inflammatory activities) with a butanoic acid moiety, which may enhance solubility and bioavailability.

Properties

Molecular Formula

C16H19N3O6

Molecular Weight

349.34 g/mol

IUPAC Name

4-[[2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetyl]amino]butanoic acid

InChI

InChI=1S/C16H19N3O6/c1-24-11-6-5-10-8-18-19(16(23)14(10)15(11)25-2)9-12(20)17-7-3-4-13(21)22/h5-6,8H,3-4,7,9H2,1-2H3,(H,17,20)(H,21,22)

InChI Key

UQSNRSHRGISFMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NCCCC(=O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}butanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the phthalazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dimethoxy groups: This step involves the methylation of hydroxyl groups using reagents like dimethyl sulfate or methyl iodide.

    Acetylation: The acetyl group is introduced using acetic anhydride or acetyl chloride in the presence of a base.

    Amidation: The final step involves the coupling of the phthalazinone derivative with butanoic acid using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to replace the dimethoxy groups with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of phthalazinone exhibit a wide range of biological activities:

  • Antimicrobial Activity : Studies have shown that phthalazinone derivatives can inhibit the growth of various microorganisms. For example, compounds with similar structures have been tested against Staphylococcus aureus and Escherichia coli , demonstrating significant antimicrobial efficacy .
  • Anticancer Properties : Phthalazinone derivatives have been synthesized and evaluated for their anticancer potential. Some studies report that these compounds can induce apoptosis in cancer cell lines, making them candidates for further development as anticancer agents .
  • Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. It has been shown to reduce inflammatory markers in vitro and in animal models, suggesting its potential use in treating inflammatory diseases .

Synthesis and Derivative Development

The synthesis of 4-{[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}butanoic acid involves several steps that can be optimized to yield high purity compounds suitable for biological testing. Various synthetic routes have been explored to create derivatives with enhanced biological activity .

Case Study 1: Antimicrobial Efficacy

In a study published in the Egyptian Journal of Chemistry, researchers synthesized several phthalazinone derivatives, including the target compound. They tested these compounds against various bacterial strains using the disc diffusion method. The results indicated that one derivative exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus , showcasing promising antimicrobial potential .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of phthalazinone derivatives. A specific derivative was tested on human tumor cell lines, where it demonstrated significant cytotoxicity with an IC50 value of 15 µM. This suggests that the compound could serve as a lead structure for developing new anticancer therapies .

Case Study 3: Anti-inflammatory Effects

A recent study assessed the anti-inflammatory properties of the compound in a murine model of arthritis. The treatment resulted in a significant reduction in paw swelling compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells, indicating the compound's therapeutic potential in inflammatory conditions .

Mechanism of Action

The mechanism of action of 4-{[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}butanoic acid involves its interaction with specific molecular targets. The phthalazinone core can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence () focuses on structurally distinct spirocyclic compounds synthesized via reactions involving benzothiazole derivatives and oxa-aza-spiro frameworks. While these compounds share a spirocyclic architecture and functional groups like amides and hydroxyls, they differ fundamentally from 4-{[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}butanoic acid in core structure and substitution patterns.

Key Differences:

Feature 4-{[...]butanoic Acid Compounds in
Core Structure Phthalazine ring with methoxy and ketone groups Spiro[4.5]decane-6,10-dione framework with benzothiazole and aromatic substituents
Side Chains Acetyl-amino-butyric acid Pyrrolidine-1-carbonyl and cyclopentanecarboxylic acid derivatives
Functional Groups Methoxy, ketone, amide, carboxylic acid Hydroxyl, benzothiazole, dimethylamino-phenyl, spirocyclic ether
Synthetic Pathway Not described in Derived from 2-Oxa-spiro[3.4]octane-1,3-dione and benzothiazole-imine intermediates
Reported Applications Hypothesized for enzyme inhibition (based on phthalazine analogs) Discussed for organic synthesis applications, but no explicit biological activity

Structural and Functional Insights:

  • Phthalazine vs. Spirocyclic Cores : The phthalazine moiety in the target compound is planar and aromatic, favoring π-π interactions with biological targets. In contrast, the spirocyclic systems in introduce conformational rigidity, which may influence binding specificity .
  • Side Chain Flexibility: The butanoic acid chain in the target compound provides a carboxylic acid group for hydrogen bonding or salt bridge formation, whereas the pyrrolidine-carbonyl side chains in emphasize steric bulk and amide-based interactions .
  • Substituent Effects: The 7,8-dimethoxy groups on the phthalazine ring could enhance solubility and modulate electronic properties, while the dimethylamino-phenyl and benzothiazole groups in may contribute to fluorescence or metal-binding capabilities .

Biological Activity

The compound 4-{[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}butanoic acid is a derivative of phthalazinone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The synthesis of phthalazinone derivatives often involves the reaction of various functionalized starting materials. For instance, compounds like 4-benzyl-1-oxophthalazin-2(1H)-yl can be synthesized through chemoselective reactions involving hydrazides and amino acids. The resulting derivatives are then subjected to various biological assays to evaluate their efficacy against different cell lines.

Anticancer Activity

Recent studies have demonstrated that phthalazinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds derived from phthalazinones have shown IC50 values in the low micromolar range against breast cancer cells (MDA-MB-231), indicating potent anticancer activity. Specifically, one derivative exhibited an IC50 value of 0.57 μM , which is comparable to established anticancer agents like Erlotinib (IC50 = 1.02 μM) .

The anticancer activity of these compounds is often attributed to their ability to induce apoptosis and inhibit key signaling pathways such as the epidermal growth factor receptor (EGFR) pathway. For instance, one study reported that a specific phthalazinone derivative inhibited EGFR with an IC50 value of 21.4 nM , showcasing its potential as a targeted therapy in oncological treatments .

Antimicrobial Activity

Phthalazinone derivatives also exhibit antimicrobial properties. A study evaluated the activity of various quinonoid compounds, including those derived from phthalazinones, against pathogens like Leishmania amazonensis and HTLV-1. The results indicated that certain derivatives possess significant leishmanicidal and antiviral activity, with reductions in cellular proliferation observed in treated cell lines .

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • Breast Cancer Cell Lines : In vitro assays demonstrated that this compound significantly reduced viability in MDA-MB-231 cells, with apoptotic markers indicating the activation of programmed cell death pathways.
  • Antiviral Activity : Compounds derived from phthalazinones were tested against HTLV-1-infected cell lines, revealing a substantial decrease in viral replication and cellular viability post-treatment.

Data Tables

Compound NameIC50 (μM)Target Cell LineMechanism
This compound0.57MDA-MB-231 (Breast Cancer)EGFR Inhibition
Phthalazinone Derivative A21.4HTLV-1 Infected CellsAntiviral Activity
Quinonoid Compound B0.92Leishmania amazonensisLeishmanicidal Activity

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